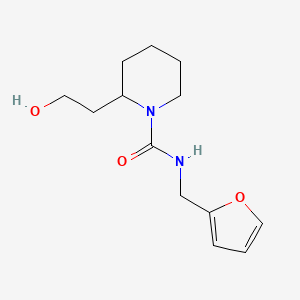

![molecular formula C10H22N2O3S B6639928 N-[2-[2-(2-hydroxyethyl)piperidin-1-yl]ethyl]methanesulfonamide](/img/structure/B6639928.png)

N-[2-[2-(2-hydroxyethyl)piperidin-1-yl]ethyl]methanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-[2-[2-(2-hydroxyethyl)piperidin-1-yl]ethyl]methanesulfonamide, also known as HEPES, is a zwitterionic buffer commonly used in biological and biochemical research. It is a white crystalline powder with a molecular weight of 238.3 g/mol and a pKa of 7.55.

Mécanisme D'action

N-[2-[2-(2-hydroxyethyl)piperidin-1-yl]ethyl]methanesulfonamide acts as a buffer by accepting or donating protons to maintain a constant pH. It has a pKa of 7.55, which is close to the physiological pH of 7.4. N-[2-[2-(2-hydroxyethyl)piperidin-1-yl]ethyl]methanesulfonamide is a zwitterionic buffer, meaning it has both a positive and negative charge, which allows it to maintain a constant pH over a wide range of temperatures and ionic strengths.

Biochemical and Physiological Effects:

N-[2-[2-(2-hydroxyethyl)piperidin-1-yl]ethyl]methanesulfonamide has no known biochemical or physiological effects on cells or tissues. It is considered to be a non-toxic and non-irritating compound.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of N-[2-[2-(2-hydroxyethyl)piperidin-1-yl]ethyl]methanesulfonamide is its ability to maintain a constant pH over a wide range of temperatures and ionic strengths. It is also a zwitterionic buffer, which makes it less likely to interfere with biological processes. However, N-[2-[2-(2-hydroxyethyl)piperidin-1-yl]ethyl]methanesulfonamide is more expensive than other commonly used buffers, such as phosphate-buffered saline (PBS). It is also less stable at high temperatures and can degrade over time, which can affect experimental results.

Orientations Futures

1. Development of new N-[2-[2-(2-hydroxyethyl)piperidin-1-yl]ethyl]methanesulfonamide derivatives with improved stability and buffering capacity.

2. Investigation of the effects of N-[2-[2-(2-hydroxyethyl)piperidin-1-yl]ethyl]methanesulfonamide on specific biological processes, such as cell signaling and gene expression.

3. Comparison of N-[2-[2-(2-hydroxyethyl)piperidin-1-yl]ethyl]methanesulfonamide to other commonly used buffers in various experimental settings.

4. Development of N-[2-[2-(2-hydroxyethyl)piperidin-1-yl]ethyl]methanesulfonamide-based drug delivery systems for targeted therapies.

5. Investigation of the effects of N-[2-[2-(2-hydroxyethyl)piperidin-1-yl]ethyl]methanesulfonamide on the microbiome and gut health.

Méthodes De Synthèse

N-[2-[2-(2-hydroxyethyl)piperidin-1-yl]ethyl]methanesulfonamide can be synthesized by reacting 4-methylpiperidine with ethylene oxide to form 2-(2-hydroxyethyl)piperidine, which is then reacted with methanesulfonyl chloride to form N-[2-[2-(2-hydroxyethyl)piperidin-1-yl]ethyl]methanesulfonamide.

Applications De Recherche Scientifique

N-[2-[2-(2-hydroxyethyl)piperidin-1-yl]ethyl]methanesulfonamide is widely used as a buffer in biological and biochemical research. It is commonly used in cell culture media, protein purification, and enzyme assays. N-[2-[2-(2-hydroxyethyl)piperidin-1-yl]ethyl]methanesulfonamide is also used in electrophysiology experiments to maintain a constant pH and to stabilize the membrane potential.

Propriétés

IUPAC Name |

N-[2-[2-(2-hydroxyethyl)piperidin-1-yl]ethyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2O3S/c1-16(14,15)11-6-8-12-7-3-2-4-10(12)5-9-13/h10-11,13H,2-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLYUVISFIHVVPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCCN1CCCCC1CCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-[2-(2-hydroxyethyl)piperidin-1-yl]ethyl]methanesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,1,3,3-tetramethyl-2-[2-(4-methyl-1H-indol-3-yl)ethyl]guanidine;hydroiodide](/img/structure/B6639851.png)

![1-hydroxy-N-[[4-(2-methylphenyl)oxan-4-yl]methyl]cyclopentane-1-carboxamide](/img/structure/B6639868.png)

![2-Methyl-1-[4-(phenoxymethyl)piperidin-1-yl]propan-2-ol](/img/structure/B6639869.png)

![(4-Fluorophenyl)-[1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl]methanol](/img/structure/B6639875.png)

![1-[[(1-methyl-3-pyridin-4-ylpyrazol-4-yl)methylamino]methyl]-3,4-dihydro-2H-naphthalen-1-ol](/img/structure/B6639884.png)

![4-[2-Hydroxy-3-(4-pyrazol-1-ylpiperidin-1-yl)propoxy]benzonitrile](/img/structure/B6639905.png)

![4-[4-[(4-Fluorophenyl)-hydroxymethyl]piperidine-1-carbonyl]benzonitrile](/img/structure/B6639908.png)

![1-[6-(dimethylamino)pyridin-3-yl]-3-[(1-hydroxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]urea](/img/structure/B6639916.png)

![4-[(4-chlorophenyl)-hydroxymethyl]-N-(2-methylpropyl)piperidine-1-carboxamide](/img/structure/B6639926.png)

![(3-Aminopyrazin-2-yl)-[4-[(4-chlorophenyl)-hydroxymethyl]piperidin-1-yl]methanone](/img/structure/B6639936.png)

![1-[4-[(4-Chlorophenyl)-hydroxymethyl]piperidin-1-yl]-2-methylpropan-1-one](/img/structure/B6639942.png)